2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water

Vue d'ensemble

Description

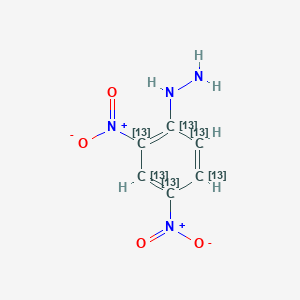

2,4-Dinitrophenylhydrazine-13C6, stabilized with water, is a stable isotope-labeled compound. It is a derivative of 2,4-Dinitrophenylhydrazine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in analytical chemistry for detecting and quantifying carbonyl groups in various analytes, including proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dinitrophenylhydrazine-13C6 involves the reaction of 2,4-Dinitrochlorobenzene with hydrazine-13C6 under controlled conditions. The reaction typically occurs in an aqueous medium with ethanol as a solvent. The mixture is cooled in an ice bath to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,4-Dinitrophenylhydrazine-13C6 follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is stabilized with water to prevent degradation during storage and transportation .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dinitrophenylhydrazine-13C6 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Applications De Recherche Scientifique

Derivatization of Carbonyl Compounds

Overview:

DNPH reacts with carbonyl groups to form hydrazones, which are more stable and detectable compared to their parent compounds. This reaction is crucial for the analysis of carbonyl-containing metabolites in various matrices.

Applications:

- Metabolomics: The derivatization of carbonyl metabolites using DNPH allows for improved detection sensitivity and specificity in liquid chromatography-mass spectrometry (LC-MS) analyses. This is particularly beneficial for profiling metabolic pathways and identifying biomarkers in biological samples .

- Environmental Analysis: DNPH is used to quantify disinfection byproducts in water and harmful components in food products. Its ability to stabilize these compounds enhances the accuracy of environmental monitoring .

Analytical Chemistry Techniques

Methods:

- High-Performance Liquid Chromatography (HPLC): The use of DNPH derivatives facilitates the separation and identification of monosaccharides, which are otherwise challenging to analyze due to their similar properties. A modified derivatization procedure has been developed that enhances the stability of the resulting hydrazone derivatives, making them suitable for spectrophotometric analysis .

- Isotope-Dilution LC-MS/MS: This method leverages the unique isotopic labeling provided by 13C6 stabilization to improve quantification accuracy in complex biological samples. The stable isotopic nature aids in reducing variability during mass spectrometric detection .

Stability Enhancements

Research Findings:

The stabilization of 2,4-Dinitrophenylhydrazine with water has shown significant improvements in the stability of the resultant hydrazone derivatives. Studies have indicated that these stabilized derivatives maintain their integrity over extended periods, which is critical for long-term analytical applications .

Case Studies

Case Study 1: Glucose Analysis

A study demonstrated a modified derivatization procedure using DNPH for glucose analysis in plasma samples. The resulting cyclized DNPH-glucose derivative exhibited enhanced stability under acidic conditions, allowing for reliable spectrophotometric detection of glucose levels .

Case Study 2: Carbonyl Metabolite Profiling

In another study focusing on carbonyl metabolites, researchers optimized the conditions for DNPH derivatization, leading to a sensitive LC-MS/MS method capable of detecting low concentrations of metabolites like malondialdehyde (MDA) in urine samples .

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Metabolomics | LC-MS with DNPH | Enhanced sensitivity and specificity for carbonyls |

| Environmental Monitoring | HPLC with DNPH | Accurate quantification of disinfection byproducts |

| Biological Sample Analysis | Isotope-Dilution LC-MS/MS | Improved quantification accuracy using 13C6 labeling |

Mécanisme D'action

The compound reacts with carbonyl groups in analytes to form hydrazones, which can be detected and quantified using various analytical techniques. The reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a stable hydrazone product. This reaction is specific to carbonyl groups, making it a valuable tool in analytical chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrophenylhydrazine: The non-labeled version of the compound.

Phenylhydrazine: Another hydrazine derivative used for similar purposes.

Semicarbazide: Used for detecting carbonyl groups but has different reactivity and specificity.

Uniqueness

2,4-Dinitrophenylhydrazine-13C6 is unique due to its stable isotope labeling, which allows for more precise and accurate quantification in analytical applications. The carbon-13 isotopes provide distinct mass spectrometric signatures, enhancing the sensitivity and specificity of detection methods .

Activité Biologique

2,4-Dinitrophenylhydrazine (DNPH) is a widely utilized reagent in organic chemistry, particularly for the derivatization of carbonyl compounds to form stable hydrazones. The isotope-labeled variant, 2,4-Dinitrophenylhydrazine-13C6, stabilized with water, offers unique advantages in biological applications due to its ability to enhance the detection and quantification of carbonyl-containing metabolites in various biological matrices. This article explores the biological activity of this compound, focusing on its chemical properties, applications in biological research, and relevant case studies.

2,4-Dinitrophenylhydrazine-13C6 is characterized by the presence of six carbon-13 isotopes, which allows for precise tracking in metabolic studies. The stabilization with water enhances its solubility and reactivity in biological systems. The compound undergoes several types of chemical reactions, including oxidation to form corresponding nitro compounds.

| Property | Value |

|---|---|

| Molecular Formula | C7H6N4O4 (with 13C isotopes) |

| Molecular Weight | 198.14 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under acidic conditions |

Applications in Biological Research

The primary application of 2,4-Dinitrophenylhydrazine-13C6 is in the derivatization of carbonyl groups in biomolecules. This process facilitates the analysis of aldehydes and ketones through techniques such as liquid chromatography-mass spectrometry (LC-MS), enhancing sensitivity and specificity.

Case Study: Quantification of Malondialdehyde

A notable study utilized 2,4-Dinitrophenylhydrazine-13C6 to quantify malondialdehyde (MDA), a marker of oxidative stress in biological samples. The study established a rapid and sensitive isotope-dilution LC-MS/MS method that achieved a limit of detection (LOD) of 1.6 pmol/mL for MDA in urine samples . This demonstrates the compound's effectiveness in metabolic profiling and biomarker discovery.

Biological Activity

Research indicates that DNPH derivatives exhibit various biological activities, including antioxidant properties. The stabilization with water enhances the compound's interaction with reactive oxygen species (ROS), potentially mitigating oxidative damage in cells.

Table 2: Biological Activities Associated with DNPH Derivatives

| Activity | Description |

|---|---|

| Antioxidant | Scavenges reactive oxygen species |

| Carbonyl Detection | Forms stable hydrazones for quantification |

| Metabolic Profiling | Facilitates analysis of lipid peroxidation products |

Recent Findings

Recent studies have explored the role of DNPH derivatives in cancer research. For instance, a study highlighted that DNPH can be used to investigate changes in metabolic pathways associated with cancer cell survival under stress conditions . The ability to track carbonyl metabolites using isotopically labeled DNPH enables researchers to elucidate complex biochemical pathways involved in tumor metabolism.

Propriétés

IUPAC Name |

(2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORQAOAYAYGIBM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470806 | |

| Record name | [2,4-Dinitro(~13~C_6_)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882513-61-3 | |

| Record name | [2,4-Dinitro(~13~C_6_)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.